N-cyclopentyl-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c1-20(2)21-14-16-23(17-15-21)31-27(35)19-33-25-12-6-5-11-24(25)28(36)32(29(33)37)18-8-7-13-26(34)30-22-9-3-4-10-22/h5-6,11-12,14-17,20,22H,3-4,7-10,13,18-19H2,1-2H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHSUCFXCLWSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, also known as a quinazoline derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological effects based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving quinazoline derivatives and various acyl groups. The structural formula can be represented as follows:
This compound features a quinazoline core, which is known for its ability to interact with various biological targets.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was evaluated for its ability to inhibit cell growth in human solid tumors and leukemia cell lines.
Table 1: Cytotoxicity Profile
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| HCT116 (Colon) | 10.0 | |
| K562 (Leukemia) | 15.0 | |
| U2OS (Osteosarcoma) | 8.0 |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating potent activity against these cancer types.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. Research indicates that treatment with the compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting progression to DNA synthesis phases (S phase). This effect was particularly noted in leukemic cell lines where the compound induced significant apoptosis as measured by flow cytometry.
Figure 1: Cell Cycle Distribution Analysis
Cell Cycle Distribution Analysis
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages activated by lipopolysaccharides (LPS).
Table 2: Cytokine Inhibition Profile
This inhibition suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: In Vivo Efficacy in Tumor Models
In a recent animal study, the efficacy of this compound was evaluated using xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Case Study 2: Safety Profile Assessment
A safety assessment conducted on healthy rats revealed no significant adverse effects at therapeutic doses. Histopathological examinations confirmed that the compound did not induce noticeable toxicity in major organs such as the liver and kidneys.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares functional motifs with two classes of molecules:
- Thiazolidinedione derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide):
- Complex amides with stereochemical diversity (e.g., (R)- and (S)-configured N-aryl amides):
Substituent Effects
- Steric Effects: The branched isopropyl group may hinder enzymatic degradation more effectively than the dimethylphenoxy group in , though this requires validation.
Stereochemical Considerations
While the target compound’s stereochemistry is unspecified, highlights that minor stereochemical changes (e.g., R vs. S configurations) drastically alter bioactivity. For example:
- The (R)-configured amide in exhibits higher target affinity than its (S)-counterpart due to optimized spatial alignment with hydrophobic binding pockets.
- The absence of stereochemical data for the target compound limits activity predictions, underscoring the need for enantiomeric resolution studies.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of complex quinazolinone derivatives like this compound benefits from statistical Design of Experiments (DoE) . Key parameters to optimize include reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios of intermediates (e.g., cyclopentylamine and 4-isopropylphenyl-containing precursors). A fractional factorial design can reduce the number of trials while identifying critical interactions between variables . For example, highlights reflux conditions in acetic acid for thiazole-acetamide coupling, which may inform analogous steps here. Post-synthesis, HPLC or NMR monitoring (as in ) ensures reaction completion and purity.
Advanced: How can tautomeric equilibria (amine/imine forms) affect NMR characterization, and what analytical strategies mitigate ambiguity?
Answer:
The quinazolinone core and adjacent amide groups in this compound may exhibit tautomerism, leading to overlapping signals in H NMR. reports a 50:50 amine/imine ratio in a related structure, resolved via integration of exchangeable protons (e.g., NH signals at δ 10.10–13.30 ppm). To minimize ambiguity:
- Use low-temperature NMR (e.g., 273 K) to slow proton exchange.
- Employ N-HMBC to confirm connectivity in tautomeric forms.
- Compare experimental data with DFT-calculated chemical shifts for imine/amine configurations .
Advanced: What computational methods are suitable for predicting reaction pathways in analogs of this compound?
Answer:
Quantum chemical reaction path searches (e.g., via IRC calculations) combined with machine learning (ML) can predict feasible pathways for modifying the quinazolinone core or substituents. emphasizes using ab initio methods (e.g., DFT at the B3LYP/6-31G* level) to model transition states for amide coupling or cyclization steps. For example, modifying the 4-isopropylphenyl group to a bulkier substituent may require evaluating steric effects on reaction kinetics. ML tools like genetic algorithms can then prioritize synthetic routes with minimal energy barriers .
Basic: How should researchers address contradictory solubility data between computational predictions and experimental observations?
Answer:
Discrepancies often arise from inadequate parameterization of force fields in simulations. To resolve this:
Validate computational models (e.g., COSMO-RS) against experimental solubility data in multiple solvents (e.g., DMSO, THF).
Adjust solvent descriptors (e.g., Hansen solubility parameters) to better match the compound’s polarity.
Use high-throughput solubility screening (e.g., microplate-based assays) to empirically test solvents, as seen in for recrystallization optimization .
Advanced: What methodologies are recommended for studying the environmental fate of this compound’s metabolites?
Answer:
Follow the framework outlined in for energy-related pollutants:
- Conduct aerobic/anaerobic biodegradation assays using soil or water microcosms.
- Apply LC-MS/MS to track metabolites (e.g., hydrolyzed quinazolinone fragments).
- Model atmospheric oxidation pathways via OH radical reaction kinetics (e.g., AOPWIN software).
- Assess bioaccumulation potential using log calculations and in vitro assays with hepatic microsomes .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- H/C NMR : Assign aromatic protons (δ 7.42–7.58 ppm, ) and carbonyl carbons (δ ~165–175 ppm).
- HRMS : Confirm molecular ion ([M+H] expected ~600–620 Da) and fragment patterns (e.g., loss of cyclopentylamide).
- IR Spectroscopy : Validate amide C=O stretches (~1680 cm) and N-H bends (~3300 cm) .
Advanced: How can researchers design a polymorph screening study for this compound?
Answer:
- Use high-throughput crystallization with 24–96 solvent combinations (polar/nonpolar, protic/aprotic).
- Characterize polymorphs via PXRD, DSC, and Raman spectroscopy.
- Apply crystal structure prediction (CSP) software (e.g., Mercury CSD) to identify thermodynamically stable forms.
- Cross-reference with ’s recrystallization protocols (e.g., ethanol/water mixtures) to isolate pure phases .
Advanced: What strategies resolve discrepancies in biological activity data across assays (e.g., enzyme inhibition vs. cell-based studies)?
Answer:
- Perform target engagement assays (e.g., CETSA) to confirm binding in situ.
- Adjust for membrane permeability differences using PAMPA assays.
- Normalize data to intracellular metabolite levels (e.g., ATP/ADP ratios) to account for cytotoxicity.
- Cross-validate with in silico docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
